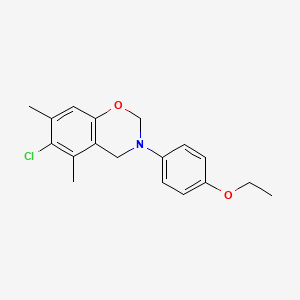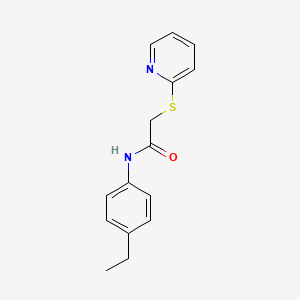
4-(4-chlorobenzyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorobenzyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C18H18Cl3N3 and its molecular weight is 382.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.056631 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Some novel triazole derivatives, including those with structures related to 4-(4-chlorobenzyl)-N-(2,4-dichlorobenzylidene)-1-piperazinamine, have been synthesized and tested for their antimicrobial activities. These compounds demonstrated good or moderate activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Applications
Research on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has highlighted their cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This indicates the potential of piperazine derivatives in cancer treatment strategies (Yarim, Koksal, Durmaz, & Atalay, 2012).
Pharmacological Applications
Piperazine derivatives have been identified for their central pharmacological activity, mainly involving the activation of the monoamine pathway. These compounds have been researched for therapeutic applications such as antipsychotic, antidepressant, and anxiolytic drugs, showcasing the versatility of piperazine structures in medicinal chemistry (Brito, Moreira, Menegatti, & Costa, 2018).
Synthesis and Characterization
Studies have focused on the synthesis and characterization of novel piperazine derivatives, aiming to improve synthetic methodologies and understand the structural basis of their biological activities. For instance, research on the synthesis of 1-[(4-chlorophenyl)phenylmethyl]-piperazine, an intermediate of cetirizine hydrochloride, has led to an economical and practical method with potential for industrialization (Wu Qiuye, 2005).
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3/c19-16-4-1-14(2-5-16)13-23-7-9-24(10-8-23)22-12-15-3-6-17(20)11-18(15)21/h1-6,11-12H,7-10,13H2/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRGOJPBVDKPP-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5516025.png)



![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B5516062.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5516066.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)
![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)
![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
![4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B5516108.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)


![6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE](/img/structure/B5516132.png)
